

# Spectroscopic Profile of Triptonoterpenol: A Technical Guide

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## Compound of Interest

Compound Name: *Triptonoterpenol*

Cat. No.: *B034252*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Triptonoterpenol**, a tricyclic diterpenoid first isolated from the medicinal plant *Tripterygium wilfordii*. The information presented herein is essential for the identification, characterization, and further development of this natural product.

## Chemical Structure and Properties

**Triptonoterpenol**, with the molecular formula  $C_{21}H_{30}O_4$  and a molecular weight of 346.46 g/mol, possesses a complex abietane-type diterpenoid skeleton. Its structure has been elucidated through extensive spectroscopic analysis.

Systematic Name: (1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one CAS Number: 110187-23-0

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Triptonoterpenol**, based on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This data is critical for the unambiguous identification and quality control of the compound.

### $^1H$ NMR Spectroscopic Data

Unfortunately, specific  $^1\text{H}$  NMR chemical shift and coupling constant data for **Triptonoterpenol** could not be located in the available literature. The original isolation paper by Deng et al. (1985) was identified as the likely source of this data, but the full text was not accessible to retrieve the specific spectral assignments.

## $^{13}\text{C}$ NMR Spectroscopic Data

Similar to the  $^1\text{H}$  NMR data, the specific  $^{13}\text{C}$  NMR chemical shift assignments for **Triptonoterpenol** are not readily available in the public domain. Researchers are advised to consult the original 1985 publication by Deng et al. for this detailed information.

## Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of **Triptonoterpenol**. While a detailed fragmentation pattern was not found in the searched literature, the expected key ions are presented based on its chemical structure.

Ion	m/z (expected)	Description
$[\text{M}+\text{H}]^+$	347.2222	Protonated molecular ion
$[\text{M}+\text{Na}]^+$	369.2042	Sodium adduct
$[\text{M}-\text{H}_2\text{O}+\text{H}]^+$	329.2117	Loss of water
$[\text{M}-\text{C}_3\text{H}_7+\text{H}]^+$	304.1855	Loss of isopropyl group

## Infrared (IR) Spectroscopic Data

The IR spectrum of **Triptonoterpenol** is expected to show characteristic absorption bands corresponding to its functional groups. The anticipated vibrational frequencies are listed below.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~3400 (broad)	O-H	Hydroxyl group stretching
~2960-2850	C-H	Aliphatic C-H stretching
~1710	C=O	Ketone carbonyl stretching
~1610, ~1500	C=C	Aromatic ring stretching
~1270	C-O	Aryl ether stretching
~1050	C-O	Alcohol C-O stretching

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Triptonoterpenol** were not available in the reviewed literature. However, the following are general methodologies typically employed for the analysis of natural products like diterpenoids.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of purified **Triptonoterpenol** are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD) in an NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Standard pulse sequences are used to acquire 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

## Mass Spectrometry (MS)

- **Instrumentation:** High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
- **Sample Introduction:** The sample is typically introduced via direct infusion or after separation by liquid chromatography (LC-MS).

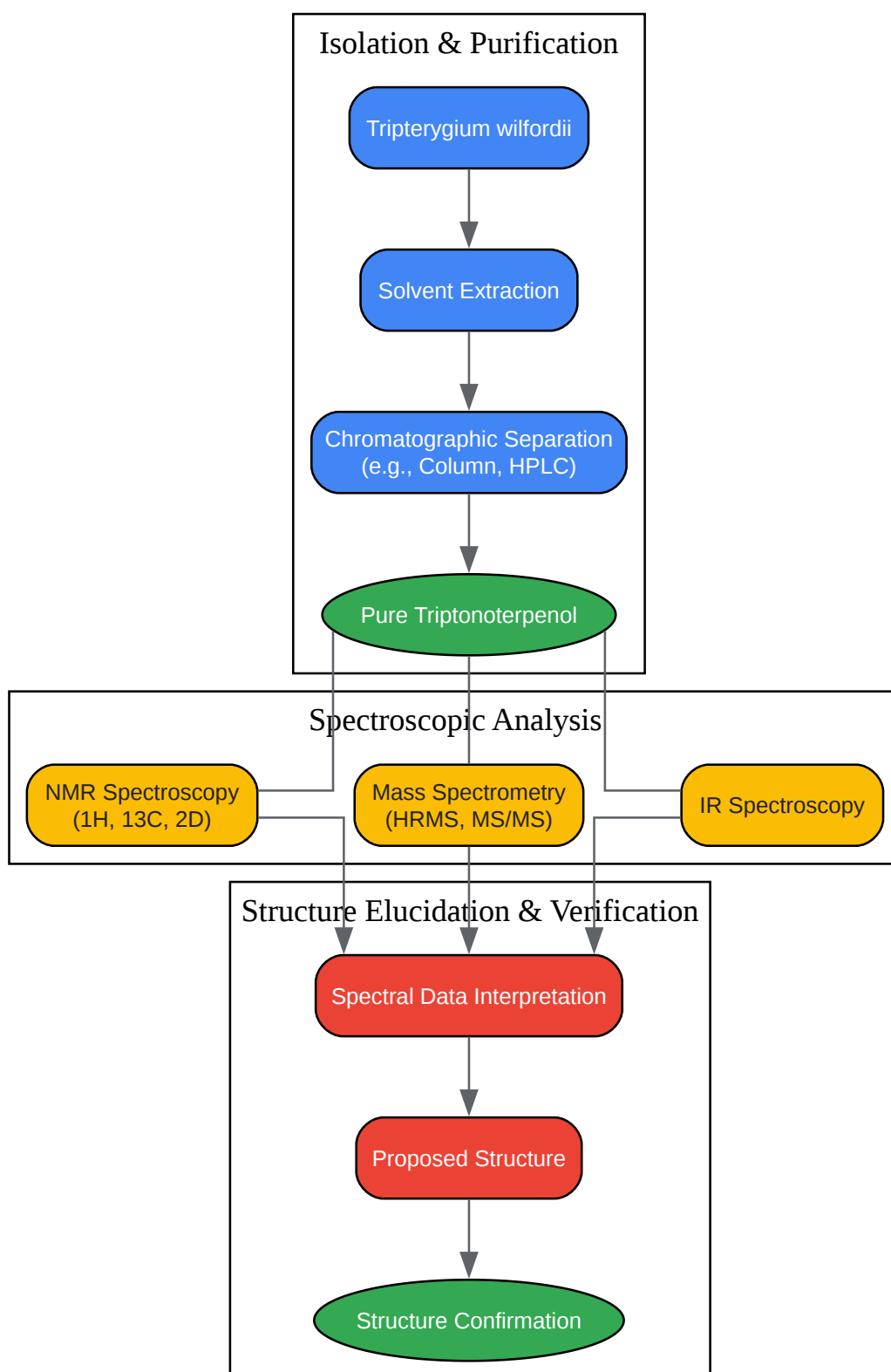
- **Data Analysis:** The resulting mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns for structural elucidation.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** The IR spectrum can be obtained from a solid sample prepared as a KBr pellet or from a thin film of the compound evaporated from a suitable solvent on an IR-transparent window (e.g., NaCl or KBr plates).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded in the mid-infrared range (4000-400  $\text{cm}^{-1}$ ). The positions of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

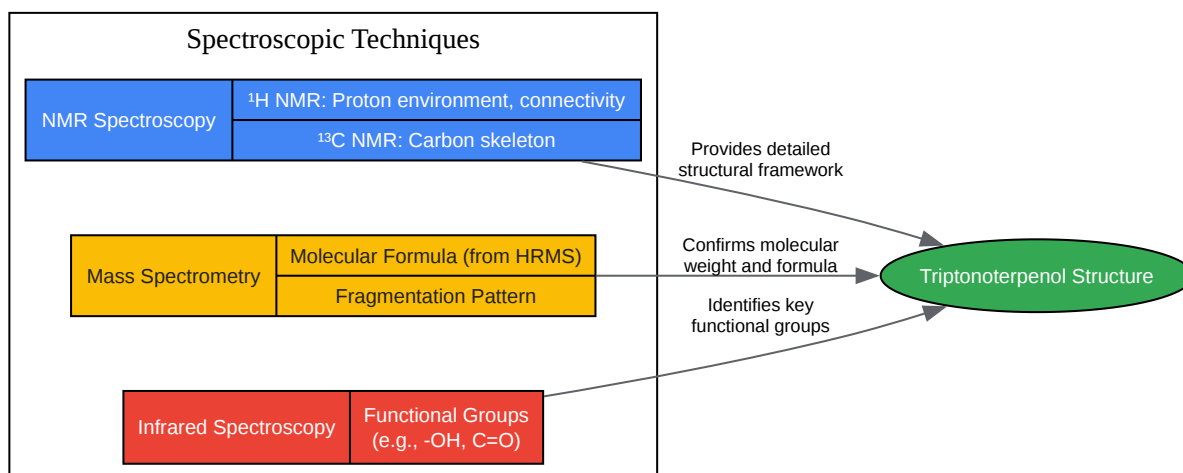
## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the interplay of different spectroscopic techniques in the structural elucidation of a natural product like **Triptonoterpenol**.



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Caption: General workflow for the isolation and spectroscopic analysis of **Triptonoterpenol**.



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Caption: Complementary roles of spectroscopic techniques in elucidating the structure of **Triptonoterpenol**.

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